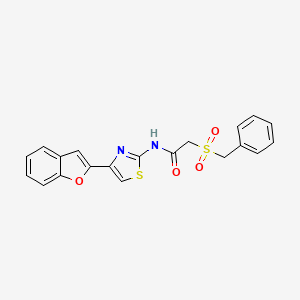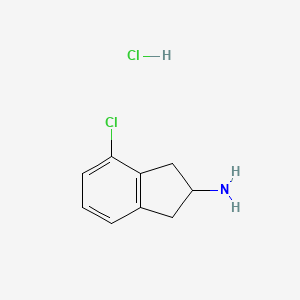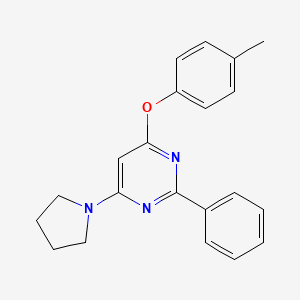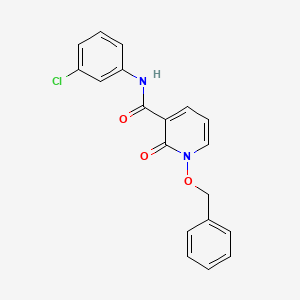![molecular formula C23H22N4O5 B2558043 2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1251550-57-8](/img/structure/B2558043.png)
2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide” is a derivative of 2-aminopyrimidine . These derivatives have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the condensation of 3-methoxybenzoic acid with N1 - (2-chlorothieno [3,2-d]pyrimidin-4-yl)ethane-1,2-diamine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include nucleophilic addition, subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .Aplicaciones Científicas De Investigación
Bioequivalence Studies
Bioequivalence studies are crucial for understanding how different formulations of a drug compare in their pharmacokinetic parameters. For instance, Annunziato and di Renzo (1993) conducted a bioequivalence study comparing tablet and capsule formulations of a nonsteroidal anti-inflammatory compound, highlighting the importance of such studies in ensuring consistent therapeutic outcomes across different drug formulations (Annunziato & di Renzo, 1993).
Nephrotoxicity Investigations
Investigations into the potential nephrotoxic effects of drugs are critical for ensuring patient safety. Mondorf et al. (1979) explored the nephrotoxicity of cefazedone and gentamicin, providing valuable information on the safety profile of these compounds (Mondorf Aw, 1979).
Environmental Exposure Assessments
Understanding the environmental exposure to various compounds, especially in vulnerable populations such as children, is essential for public health. Babina et al. (2012) conducted a study on the exposure of South Australian preschool children to organophosphorus and pyrethroid pesticides, demonstrating the widespread exposure to these compounds and its potential health implications (Babina et al., 2012).
Mechanisms of Action and Metabolism
Research into the mechanisms of action and metabolism of compounds provides critical insights into their pharmacodynamics and safety profiles. For example, Takusagawa et al. (2012) characterized the mass balance, metabolite profiles, and excretion pathways of mirabegron in humans, offering a detailed understanding of its pharmacokinetics (Takusagawa et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-3-14-8-6-7-13(2)19(14)25-18(29)12-26-20-15-9-4-5-10-16(15)32-21(20)22(30)27(23(26)31)11-17(24)28/h4-10H,3,11-12H2,1-2H3,(H2,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCDTVDIQBLCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)N)OC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)



![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2557965.png)
![(1S,3S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)
![N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2557969.png)

![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2557972.png)
![4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557973.png)



![N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B2557982.png)
